molecular formula C10H4Cl2N2O B1479246 5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile CAS No. 2098018-52-9

5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile

Cat. No.: B1479246
CAS No.: 2098018-52-9
M. Wt: 239.05 g/mol
InChI Key: SPDOLGYHEOZIQV-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with a 2,4-dichlorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate nitrile source in the presence of a base. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the nitrile group, potentially converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-oxazole-2-carbonitrile: Lacks the dichloro substitution, leading to different chemical and biological properties.

    5-(2,4-Difluorophenyl)oxazole-2-carbonitrile: Similar structure but with fluorine atoms instead of chlorine, which can affect reactivity and biological activity.

    5-(2,4-Dichlorophenyl)thiazole-2-carbonitrile: Contains a thiazole ring instead of an oxazole ring, leading to different chemical behavior.

Uniqueness

5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile is unique due to the presence of both the dichlorophenyl group and the oxazole ring, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2O/c11-6-1-2-7(8(12)3-6)9-5-14-10(4-13)15-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDOLGYHEOZIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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